

Comparative Toxicology Guide: 2-(3-Chlorophenyl)-2-methylmorpholine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-2-methylmorpholine

Cat. No.: B11794650

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Executive Summary & Chemical Identity

2-(3-Chlorophenyl)-2-methylmorpholine is a substituted morpholine derivative belonging to the psychostimulant class. It is characterized by a morpholine ring substituted at the 2-position with both a 3-chlorophenyl group and a methyl group.

- Chemical Class: Substituted Morpholine / Phenylmorpholine
- Primary Mechanism (Predicted): Monoamine Releasing Agent (MRA) and/or Reuptake Inhibitor acting on Dopamine (DAT) and Norepinephrine (NET) transporters.
- Structural Significance: It is the 2-methyl regioisomer of 3-Chlorophenmetrazine (3-CPM). In medicinal chemistry, shifting the methyl group from the 3-position (phenmetrazine-like) to the 2-position (geminal to the aromatic ring) often alters transporter selectivity and metabolic stability but retains sympathomimetic toxicity.

Structural Comparison

- Target Compound: **2-(3-Chlorophenyl)-2-methylmorpholine**

- Alternative A (3-CPM): 2-(3-Chlorophenyl)-3-methylmorpholine (Standard Research Chemical)
- Alternative B (Hydroxybupropion): 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Major active metabolite of Bupropion)

Toxicity Profile & LD50 Analysis

Acute Toxicity Data (Comparative)

Due to the absence of a specific MSDS/Tox-Report for the 2-methyl isomer, the toxicity profile is bracketed by its closest structural analogs.

Parameter	Target: 2-(3-Cl-Ph)-2-Me-Morpholine	Alternative A: 3-CPM	Alternative B: Bupropion HCl
Predicted LD50 (Oral, Rat)	~300 – 600 mg/kg (Est.)	~200 – 400 mg/kg (Est.)	482 – 607 mg/kg [1]
Predicted LD50 (IP, Mouse)	~150 – 250 mg/kg (Est.)	N/A	263 mg/kg [2]
Primary Toxidrome	Sympathomimetic	Sympathomimetic	Sympathomimetic / Seizuregenic
CNS Potency	Moderate to High	High	Moderate
Metabolic Liability	CYP2B6 / CYP2D6 Hydroxylation	Ring Hydroxylation	Reduction / Hydroxylation

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Toxicological Insight: The 3-chloro substitution on the phenyl ring typically increases lipophilicity and potency at the serotonin transporter (SERT) compared to the non-chlorinated parent (Phenmetrazine), potentially lowering the seizure threshold. The 2-methyl substitution sterically hinders metabolism at the benzylic position, potentially extending the half-life compared to 3-CPM.

Behavioral Toxicity & Adverse Effects[1][2][3]

- Low Dose: Psychomotor agitation, hypertension, tachycardia, bruxism.
- Toxic Dose: Hyperpyrexia, rhabdomyolysis, serotonin syndrome (if SERT affinity is significant), and tonic-clonic seizures.
- Specific Risk: Like Bupropion, chlorinated amphetamine/morpholine derivatives lower the seizure threshold in a dose-dependent manner.

Experimental Protocols for Validation

To objectively characterize this compound, the following standardized protocols are recommended.

Protocol A: Determination of LD50 (OECD 425 Up-and-Down Procedure)

- Objective: Minimize animal usage while statistically estimating the lethal dose.
- Subject: Female Sprague-Dawley rats (most sensitive gender/species).
- Workflow:
 - Dosing: Administer limit dose (e.g., 175 mg/kg) via oral gavage.
 - Observation: Monitor for 48 hours.

- Decision Logic:
 - If survival: Increase dose by factor of 1.3 (e.g., to 225 mg/kg).
 - If mortality: Decrease dose by factor of 1.3.
- Endpoint: 5 reversals (survival-to-death or death-to-survival) or 3 consecutive survivors at limit dose.
- Calculation: Use Maximum Likelihood Estimation (MLE) to determine LD50.

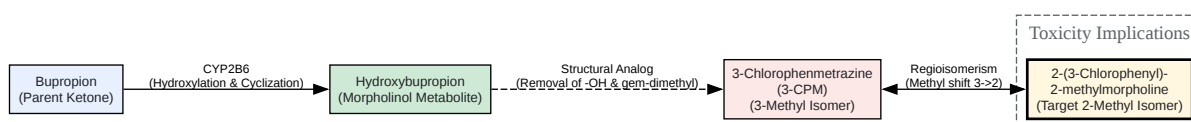
Protocol B: Monoamine Transporter Uptake Assay (In Vitro)

- Objective: Determine IC50 values for DAT, NET, and SERT inhibition.
- System: HEK293 cells stably expressing human DAT, NET, or SERT.
- Method:
 - Incubate cells with radiolabeled substrates (H-Dopamine, H-Norepinephrine).
 - Add increasing concentrations of **2-(3-Chlorophenyl)-2-methylmorpholine** (to M).
 - Incubate for 10 minutes at 37°C.
 - Terminate reaction with ice-cold buffer and lyse cells.
 - Measure radioactivity via liquid scintillation counting.
 - Analysis: Fit data to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Visualizations (Graphviz DOT)

Diagram 1: Structural Relationship & Metabolic Pathways

This diagram illustrates the structural relationship between Bupropion, Hydroxybupropion, and the Target Morpholines, highlighting the chemical modifications.

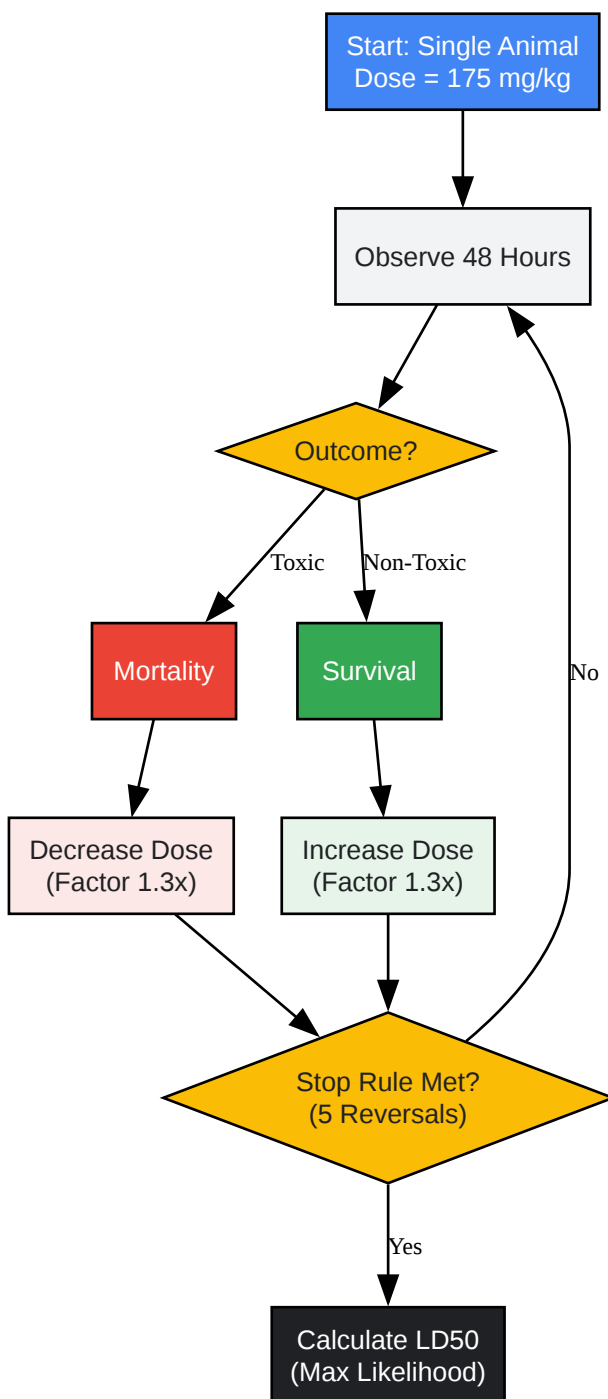


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Caption: Structural derivation showing the relationship between Bupropion metabolites and the target 2-methyl morpholine isomer.

Diagram 2: Toxicity Assessment Workflow (OECD 425)

A logic flow for the experimental determination of the LD50.



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Caption: Step-by-step logic for the Up-and-Down Procedure (OECD 425) to determine acute oral toxicity.

References

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